molecular formula C13H23FN2O2 B13003967 tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13003967
M. Wt: 258.33 g/mol
InChI Key: CDDKGGGLWQEWKY-UHFFFAOYSA-N
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Description

tert-Butyl 10-fluoro-2,6-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the fluorine atom and the tert-butyl ester group. Reaction conditions may vary, but common methods include the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide. .

Scientific Research Applications

tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to its unique binding properties, affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of tert-Butyl 10-fluoro-2,6-diazaspiro[4

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-6-13(9-16)10(14)5-4-7-15-13/h10,15H,4-9H2,1-3H3

InChI Key

CDDKGGGLWQEWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)F

Origin of Product

United States

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